molecular formula C20H28N8O2 B263679 6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine

6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No. B263679
M. Wt: 412.5 g/mol
InChI Key: CJKFHNLXAMYSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine, also known as BPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPN belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of pharmacological activities. In

Mechanism of Action

The exact mechanism of action of 6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is not fully understood. However, it is believed to act as an antagonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor. 6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. 6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine has also been shown to decrease the activity of the HPA axis, which is involved in the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine has a number of advantages and limitations for lab experiments. One advantage is that it has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a useful tool for studying the function of these receptors. However, one limitation is that it has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for the study of 6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine. One area of research is the development of more potent and selective analogs of 6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine that can be used to study the function of specific receptors. Another area of research is the development of 6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine-based drugs for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies to elucidate the exact mechanism of action of 6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves a series of chemical reactions that require specialized equipment and expertise. The starting materials for the synthesis of 6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine are 4-benzylpiperazine and 4-methylpiperazine. These two compounds are reacted with nitric acid and sulfuric acid to form the corresponding nitro compounds. The nitro compounds are then reduced to the corresponding amino compounds using hydrogen gas and a palladium catalyst. The final step involves the coupling of the two amino compounds to form 6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine.

Scientific Research Applications

6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. 6-(4-Benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine has also been shown to have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H28N8O2

Molecular Weight

412.5 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C20H28N8O2/c1-24-7-11-27(12-8-24)20-22-18(21)17(28(29)30)19(23-20)26-13-9-25(10-14-26)15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3,(H2,21,22,23)

InChI Key

CJKFHNLXAMYSAC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC(=C(C(=N2)N)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N

Origin of Product

United States

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